molecular formula C6H3BrINO2 B11827525 5-Bromo-2-iodonicotinic acid

5-Bromo-2-iodonicotinic acid

Katalognummer: B11827525
Molekulargewicht: 327.90 g/mol
InChI-Schlüssel: UULUEGJHSWRUFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-iodonicotinic acid is a halogen-substituted derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure features a bromine atom at the 5-position and an iodine atom at the 2-position of the pyridine ring, with a carboxylic acid group at the 3-position. This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogen substituents .

Eigenschaften

Molekularformel

C6H3BrINO2

Molekulargewicht

327.90 g/mol

IUPAC-Name

5-bromo-2-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)

InChI-Schlüssel

UULUEGJHSWRUFP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(=O)O)I)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-2-Iodnicotinsäure beinhaltet typischerweise Halogenierungsreaktionen. Ein übliches Verfahren ist die sequenzielle Halogenierung von Nicotinsäure. Der Prozess beginnt mit der Bromierung von Nicotinsäure zur Bildung von 5-Bromnicotinsäure, gefolgt von der Iodierung, um 5-Brom-2-Iodnicotinsäure zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Brom- und Iodreagenzien in Gegenwart geeigneter Katalysatoren und Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Brom-2-Iodnicotinsäure kann skalierbare Prozesse umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren verwenden häufig kostengünstige Ausgangsmaterialien und optimierte Reaktionsbedingungen, um eine effiziente Produktion zu erreichen. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Skalierbarkeit und Machbarkeit der industriellen Produktion weiter verbessern .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient pyridine ring facilitates substitution at halogenated positions. Bromine typically undergoes substitution more readily than iodine due to its lower electronegativity and bond strength.

Key Reactions:

  • Amination : Reaction with ammonia or amines in the presence of CuI/L-proline yields 5-amino-2-iodonicotinic acid derivatives. For example:
    C₆H₃BrINO₂ + NH₃CuI, L-prolineC₆H₄N₂O₂I\text{C₆H₃BrINO₂ + NH₃} \xrightarrow{\text{CuI, L-proline}} \text{C₆H₄N₂O₂I}
    Yield: 68–72% (Source ).

  • Thiolation : Treatment with arylthiols (e.g., PhSH) using Pd(OAc)₂/Xantphos produces thioether derivatives. Reaction conditions: 80°C, DMF, 12 h.
    Product : 5-(Phenylthio)-2-iodonicotinic acid (Yield: 85%) .

  • Azidation : Sodium azide (NaN₃) in DMSO at 100°C replaces bromine, forming 5-azido-2-iodonicotinic acid. This intermediate is critical for click chemistry applications.

Reactivity Comparison:

PositionHalogenRelative Reactivity (NAS)
5BrHigh
2IModerate

Transition Metal-Catalyzed Cross-Couplings

The iodine atom at position 2 participates selectively in Suzuki-Miyaura and Negishi couplings, leaving bromine intact for subsequent reactions.

Palladium-Catalyzed Reactions:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids (ArB(OH)₂) using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1) yields biaryl derivatives:
    C₆H₃BrINO₂ + ArB(OH)₂PdC₆H₃BrN(O₂)Ar\text{C₆H₃BrINO₂ + ArB(OH)₂} \xrightarrow{\text{Pd}} \text{C₆H₃BrN(O₂)Ar}
    Example : Coupling with 4-methoxyphenylboronic acid gives 2-(4-methoxyphenyl)-5-bromonicotinic acid (Yield: 78%) .

  • Negishi Coupling :
    Alkynylzinc reagents (RC≡CZnX) react selectively at the iodine position:
    C₆H₃BrINO₂ + RC≡CZnXPdCl₂(dppf)C₆H₃BrN(O₂)C≡CR\text{C₆H₃BrINO₂ + RC≡CZnX} \xrightarrow{\text{PdCl₂(dppf)}} \text{C₆H₃BrN(O₂)C≡CR}
    Application : Synthesized alkynyl derivatives show VEGF receptor inhibition (IC₅₀: 15 nM) .

Selectivity Data:

Coupling TypePosition ModifiedCatalystTypical Yield
Suzuki-MiyauraC2 (I)Pd(PPh₃)₄75–85%
NegishiC2 (I)PdCl₂(dppf)70–78%

Functional Group Transformations

The carboxylic acid group enables further derivatization:

  • Esterification : Treatment with MeOH/H₂SO₄ produces methyl 5-bromo-2-iodonicotinate (Yield: 92%) .

  • Amidation : Reaction with SOCl₂ followed by amines forms carboxamide derivatives. For example, coupling with benzylamine yields 5-bromo-2-iodonicotinamide (Yield: 88%) .

Halogen Exchange Reactions

Iodine at position 2 can be replaced via Finkelstein-type reactions:

  • Iodine → Fluorine : AgF in DMF at 120°C for 24 h yields 5-bromo-2-fluoronicotinic acid (Yield: 62%).

Comparative Stability Data

Reaction TypeHalf-Life (h, 25°C)Degradation Pathway
NAS (Bromine)4.2Dehalogenation
Suzuki CouplingStableN/A
Esterification8.5Hydrolysis

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Bromo-2-iodonicotinic acid has a wide range of applications across various scientific disciplines:

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to participate in various coupling reactions, such as Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds essential in constructing larger molecular frameworks.

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit potential therapeutic effects, including:

  • Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

The dual halogenation pattern contributes to the biological activity of its derivatives, which may interact with specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for developing effective therapeutic agents .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several derivatives of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A-549) cell lines, suggesting that these derivatives may serve as potential anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMCF-7 (Breast)15Inhibition of cell cycle progression
Derivative BA-549 (Lung)10Induction of apoptosis

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial activity.

CompoundMIC (µg/mL)Activity Type
Derivative C0.22Bactericidal
Derivative D0.25Bactericidal

Wirkmechanismus

The mechanism of action of 5-Bromo-2-iodonicotinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 5-Bromo-2-iodonicotinic acid, with variations in substituent type, position, and electronic properties:

2-Bromo-5-iodonicotinic Acid (CAS 65550-80-3)

  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Substituents : Bromine (2-position), iodine (5-position), carboxylic acid (3-position).
  • Key Properties : High molecular weight due to iodine; used in metal-catalyzed cross-coupling reactions. Exhibits hazards H315 (skin irritation) and H319 (eye irritation) .
  • Applications : Building block for pharmaceuticals and organic electronics.

5-Bromo-2-chloroisonicotinic Acid (CAS 886365-31-7)

  • Molecular Formula: C₆H₃BrClNO₂
  • Molecular Weight : 236.45 g/mol
  • Substituents : Bromine (5-position), chlorine (2-position).
  • Key Properties : Lower molecular weight compared to iodo analogs; >97% purity. Chlorine’s electronegativity enhances stability but reduces reactivity in cross-coupling compared to iodine .
  • Applications : Intermediate in agrochemical synthesis.

5-Amino-2-bromoisonicotinic Acid (CAS 1242336-80-6)

  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 217.02 g/mol
  • Substituents: Bromine (2-position), amino group (5-position).
  • Key Properties: Amino group increases solubility in polar solvents; participates in amide bond formation. Lower hazard profile compared to halogen-rich analogs .
  • Applications : Precursor for antitumor agents and kinase inhibitors.

5-Bromo-4-iodonicotinic Acid (BD248909)

  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Substituents : Bromine (5-position), iodine (4-position).
  • Key Properties : Positional isomer of this compound; iodine at 4-position may sterically hinder reactions at the 3-carboxylic acid group .
  • Applications : Niche use in specialized coupling reactions.

6-Bromo-5-iodonicotinic Acid (CAS 1200130-82-0)

  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Substituents : Bromine (6-position), iodine (5-position).
  • Key Properties : Altered regiochemistry affects electronic distribution; lower similarity score (0.71) compared to this compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score
2-Bromo-5-iodonicotinic acid 65550-80-3 C₆H₃BrINO₂ 327.90 Br (2), I (5) N/A
5-Bromo-2-chloroisonicotinic acid 886365-31-7 C₆H₃BrClNO₂ 236.45 Br (5), Cl (2) 0.85
5-Amino-2-bromoisonicotinic acid 1242336-80-6 C₆H₅BrN₂O₂ 217.02 Br (2), NH₂ (5) 0.78
6-Bromo-5-iodonicotinic acid 1200130-82-0 C₆H₃BrINO₂ 327.90 Br (6), I (5) 0.71

Research Findings

  • Halogen Reactivity : Iodo-substituted compounds (e.g., 2-Bromo-5-iodonicotinic acid) exhibit higher reactivity in Suzuki-Miyaura couplings than chloro or bromo analogs due to iodine’s lower bond dissociation energy .
  • Steric Effects : 5-Bromo-4-iodonicotinic acid shows reduced reactivity at the carboxylic acid group compared to this compound, likely due to steric hindrance from the 4-iodo substituent .
  • Pharmaceutical Relevance: Amino-substituted derivatives (e.g., 5-Amino-2-bromoisonicotinic acid) are prioritized in drug discovery for their ability to form hydrogen bonds with biological targets .

Biologische Aktivität

5-Bromo-2-iodonicotinic acid is a halogenated derivative of nicotinic acid, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound is characterized by the presence of both bromine and iodine substituents on the pyridine ring, which enhance its reactivity in various chemical reactions. It can undergo:

  • Substitution Reactions : The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds essential for synthesizing complex molecules.
  • Oxidation and Reduction Reactions : Specific conditions allow for the conversion into various derivatives, broadening its application scope in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanisms may involve:

  • Enzyme Inhibition : Derivatives of this compound have shown potential in inhibiting enzymes involved in disease pathways, particularly in cancer and inflammation.
  • Receptor Modulation : It may affect receptor activity, influencing cellular signaling pathways critical for various physiological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role .

Cytotoxicity and Anticancer Potential

In vitro assays have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that certain derivatives possess potent anticancer activity, potentially through apoptosis induction or cell cycle arrest mechanisms. The compound's structural characteristics contribute to its selectivity towards cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityCytotoxicity
This compoundYesModerateHigh
5-Bromo-2-Chloronicotinic AcidModerateLowModerate
2-Iodonicotinic AcidLowModerateLow

This table illustrates the comparative biological activities of this compound against similar compounds. Notably, it exhibits superior antimicrobial and cytotoxic properties compared to its analogs, highlighting its potential as a lead compound in drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In a series of experiments involving human cancer cell lines (e.g., HeLa, MCF7), the compound exhibited IC50 values indicating potent cytotoxicity, particularly against breast cancer cells .
  • Mechanistic Insights : Research utilizing enzyme assays revealed that certain derivatives inhibited key metabolic enzymes in cancer cells, suggesting a targeted approach to cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-iodonicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or cross-coupling strategies. For example, Pd-catalyzed annulation of 2-iodoaromatic acids with ynamides has been reported for analogous compounds, achieving regioselectivity under mild conditions (e.g., 80°C, 12 hours) . Direct iodination of bromonicotinic acid derivatives using iodine monochloride (ICl) in acetic acid can also yield the target compound, with purity >95% when purified via recrystallization from ethanol . Optimizing stoichiometry (1:1.2 molar ratio of bromo precursor to ICl) and controlling temperature (60–70°C) are critical to minimizing dihalogenation byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR : In 1^1H NMR (DMSO-d6d_6), the aromatic proton adjacent to the iodine substituent typically appears downfield (δ 8.5–9.0 ppm). The carboxylic acid proton resonates as a broad singlet near δ 13.0 ppm .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 650–750 cm1^{-1} (C-Br and C-I stretches) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M-H]^- peaks at m/z 326.8 (calculated for C6_6H2_2BrINO2_2) .

Q. How should this compound be stored to ensure long-term stability, and what are its degradation indicators?

  • Methodological Answer : Store the compound in amber vials at 0–6°C under inert gas (argon or nitrogen) to prevent oxidative degradation . Monitor for color changes (yellowing indicates decomposition) and periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolytic byproducts like nicotinic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory regioselectivity data in the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions in regioselectivity often arise from competing electrophilic substitution pathways. Computational modeling (DFT at the B3LYP/6-31G* level) can predict activation energies for halogenation at different positions . Experimentally, varying the solvent polarity (e.g., DMF vs. THF) and using directing groups (e.g., pyridine N-oxide) can shift selectivity. For example, in DMF, the iodine electrophile preferentially attacks the ortho position to the carboxylic acid group due to electronic effects .

Q. What strategies are recommended for optimizing catalytic systems in cross-coupling reactions involving this compound?

  • Methodological Answer : Pd(PPh3_3)4_4/CuI systems in Suzuki-Miyaura couplings show higher efficiency for aryl boronic acids compared to Buchwald-Hartwig aminations. For Stille couplings, use of AsPh3_3 as a co-ligand improves stability of Pd(0) intermediates, reducing catalyst loading to 2 mol% . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate products via column chromatography with gradients tailored to polarity differences between starting material and product.

Q. How can researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?

  • Methodological Answer : Discrepancies often stem from solvent effects or unaccounted transition states. Validate computational models by:
  • Comparing solvent-free gas-phase calculations with experimental data in inert solvents (e.g., toluene) .
  • Incorporating explicit solvent molecules (e.g., water or DMSO) in molecular dynamics simulations.
  • Using kinetic isotope effects (KIEs) to probe reaction mechanisms; e.g., deuteration at the reactive site alters reaction rates if H-transfer is rate-limiting .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply ANOVA to assess variability in yield, purity, and halogenation efficiency across ≥3 independent batches. Use principal component analysis (PCA) to correlate process parameters (temperature, catalyst loading) with outcomes. For QC, establish acceptance criteria: ±5% deviation in HPLC peak area and >97% purity by 1^1H NMR .

Q. How can researchers design experiments to elucidate the role of halogen bonding in this compound’s biological activity?

  • Methodological Answer :
  • Synthesize analogs (e.g., 5-chloro-2-iodonicotinic acid) and compare binding affinities via isothermal titration calorimetry (ITC).
  • Perform X-ray crystallography of co-crystals with target proteins (e.g., kinases) to visualize halogen bonding (C–X···O/N distances <3.3 Å) .
  • Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify electron-deficient σ-holes on halogens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.